Oxirane, [[2-(1-methoxyethoxy)ethoxy]methyl]-
Description
Oxirane, [[2-(1-methoxyethoxy)ethoxy]methyl]-: is a chemical compound with the molecular formula C8H16O4 and a molecular weight of 176.21 g/mol . It is an epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the strained ring structure, making them valuable intermediates in organic synthesis .
Properties
CAS No. |
62329-04-8 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-[2-(1-methoxyethoxy)ethoxymethyl]oxirane |
InChI |
InChI=1S/C8H16O4/c1-7(9-2)11-4-3-10-5-8-6-12-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
RUJRPZQUVKLVCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC)OCCOCC1CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxirane, [[2-(1-methoxyethoxy)ethoxy]methyl]- typically involves the reaction of glycidol with 1-methoxy-2-(2-methoxyethoxy)ethane under basic conditions . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of glycidol attacks the electrophilic carbon of the ether, forming the epoxide ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions: Oxirane, [[2-(1-methoxyethoxy)ethoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions.
Major Products Formed:
Diols: from oxidation.
Alcohols: from reduction.
Substituted epoxides: from nucleophilic substitution.
Scientific Research Applications
Chemistry: Oxirane, [[2-(1-methoxyethoxy)ethoxy]methyl]- is used as an intermediate in the synthesis of various organic compounds. Its high reactivity makes it valuable in the formation of complex molecules .
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed epoxide ring-opening reactions. It may also serve as a building block for the synthesis of bioactive molecules .
Industry: Industrially, it is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it useful in the manufacture of epoxy resins, which are widely used in coatings, adhesives, and composite materials .
Mechanism of Action
The mechanism of action of Oxirane, [[2-(1-methoxyethoxy)ethoxy]methyl]- involves the nucleophilic attack on the electrophilic carbon of the epoxide ring. This attack leads to the opening of the strained ring, forming a more stable product. The molecular targets include various nucleophiles such as amines, thiols, and alcohols, which can react with the epoxide under suitable conditions .
Comparison with Similar Compounds
Oxirane, [(1-methylethoxy)methyl]-: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Oxirane, (ethoxymethyl)-: Another epoxide with different substituents, used in similar applications but with distinct properties.
Uniqueness: Oxirane, [[2-(1-methoxyethoxy)ethoxy]methyl]- is unique due to its specific substituents, which impart distinct physical and chemical properties. These properties make it suitable for specialized applications in organic synthesis and industrial processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
